Product packaging for Piperidine-3-thiol(Cat. No.:CAS No. 876507-88-9)

Piperidine-3-thiol

Cat. No.: B3058082
CAS No.: 876507-88-9
M. Wt: 117.22 g/mol
InChI Key: CJZCQFMMGIXMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Piperidine-3-thiol (CAS 876507-88-9) is a chiral piperidine derivative featuring a thiol functional group, making it a valuable and versatile building block in medicinal chemistry and drug discovery research. With a molecular formula of C 5 H 11 NS and a molecular weight of 117.22 g/mol, this compound serves as a key synthetic intermediate for the development of biologically active molecules [ Research Applications and Value The significance of this compound stems from its role as a privileged scaffold. Piperidine rings are integral components in more than twenty classes of pharmaceuticals, and the addition of a thiol group greatly expands its synthetic utility and potential for interaction with biological targets [ Drug Discovery & Medicinal Chemistry: This compound is used as a core structural motif in the design and synthesis of potential protein kinase inhibitors and other pharmacologically active agents [ Glycomimetic Therapeutics: this compound derivatives are utilized in stereoselective S-glycosylation reactions to create hydrolytically stable S-linked glycoconjugates, which are of interest for probing biological processes and developing new therapeutics [ Enzyme Inhibition: The thiol group can act as a metal-binding pharmacophore or form covalent bonds with enzyme active sites. This makes it a useful scaffold for developing inhibitors for a range of enzymes, such as cysteine proteases and glycosidases [ Mechanism of Action The biological activity of derivatives containing the this compound motif is largely driven by the reactivity of its thiol group and the basicity of the piperidine nitrogen. Under physiological conditions, the thiol group can participate in redox reactions, act as a nucleophile, or form disulfide bonds and coordinate to metal ions [ Chemical Profile The table below summarizes key identifiers and properties for this compound [ Parameter Specification CAS Number 876507-88-9 Molecular Formula C 5 H 11 NS Molecular Weight 117.22 g/mol IUPAC Name this compound Canonical SMILES SC1CCCNC1 Hydrogen Bond Donors 2 Chiral Centers 1 (C3) Handling and Regulatory Information This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation [ Intended Use this compound is supplied for non-human research applications only . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or veterinary procedures [

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NS B3058082 Piperidine-3-thiol CAS No. 876507-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c7-5-2-1-3-6-4-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZCQFMMGIXMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626410
Record name Piperidine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876507-88-9
Record name Piperidine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Piperidine 3 Thiol and Its Derivatives

Stereoselective Synthesis of Chiral Piperidine-3-thiol Analogues

Enantioselective Approaches to 3-Substituted Piperidines

Enantioselective synthesis of 3-substituted piperidines is paramount for developing chiral drugs. Several catalytic methods have emerged to achieve high levels of enantioselectivity. Rhodium-catalyzed asymmetric reductive Heck reactions involving boronic acids and pyridine (B92270) derivatives have proven effective in generating enantioenriched 3-substituted tetrahydropyridines, which can be further processed into 3-piperidines snnu.edu.cnnih.govacs.org. These methods demonstrate broad functional group tolerance, including compatibility with thiol functionalities acs.org.

Another approach involves the enantioselective bromocyclization of olefinic amides, catalyzed by amino-thiocarbamates, to yield enantioenriched 3-bromopiperidines. These intermediates can then be transformed into various 3-substituted piperidines rsc.org. Asymmetric hydrogenation of pyridinium (B92312) salts using chiral catalysts, such as iridium or rhodium complexes, also provides efficient routes to enantiomerically enriched piperidines researchgate.netmdpi.com. Indirect methods, such as C-H functionalization via cyclopropanation followed by reductive ring-opening, have also been employed to access 3-substituted piperidines d-nb.infonih.govnih.gov.

Table 1: Examples of Enantioselective Synthesis of 3-Substituted Piperidines

Reaction TypeCatalyst SystemSubstrate Type (General)YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Product FeatureReference
Asymmetric Reductive Heck ReactionRh-catalyzed (e.g., with boronic acids)Pyridine derivativesHighExcellent (e.g., 96% ee)3-aryl/heteroaryl/vinyl tetrahydropyridines snnu.edu.cnnih.govacs.org
Enantioselective BromocyclizationAmino-thiocarbamatesOlefinic amidesHighHigh3-bromopiperidines rsc.org
Asymmetric Hydrogenation of Pyridinium SaltsIr-catalyzed or Rh-catalyzedSubstituted N-benzylpyridinium saltsHighUp to 99.3% erEnantioenriched piperidines researchgate.netmdpi.com
C-H Functionalization (indirect via cyclopropanation)Rh-catalyzed (e.g., Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄)N-protected tetrahydropyridinesGoodVariable (e.g., 52–73% ee, 29–30:1 dr for C2)3-substituted piperidines (via intermediate) d-nb.infonih.govnih.gov

Diastereoselective Control in this compound Synthesis

Achieving precise diastereoselective control is crucial when multiple stereocenters are present or being generated in the piperidine (B6355638) ring. Various strategies employ radical cyclizations, cycloadditions, and cascade reactions to construct piperidine frameworks with defined relative stereochemistry. Visible-light-driven radical silylative cyclization of aza-1,6-dienes can furnish densely functionalized piperidines with high diastereoselectivity, often yielding products with multiple cis-contiguous stereogenic centers researchgate.net. Diastereoselective aza-Prins cyclizations are also employed to construct trisubstituted piperidines with controlled stereochemistry usm.edu.

Other methods include diastereoselective synthesis of CF₃-substituted, epoxide-fused heterocycles, including piperidines, with high diastereomeric ratios (dr > 20:1) bristol.ac.uk. Boronyl radical-catalyzed (4+2) cycloadditions offer a route to polysubstituted piperidines with generally high yields and diastereoselectivity nih.gov. Furthermore, chemoenzymatic methods combined with metal catalysis, such as ruthenium-catalyzed reactions, can lead to highly diastereoselective synthesis of substituted piperidines, for instance, yielding cis-diacetates with excellent diastereoselectivity nih.gov.

Table 2: Examples of Diastereoselective Synthesis of Piperidine Derivatives

Reaction TypeCatalyst/ConditionsSubstrate Type (General)YieldDiastereomeric Ratio (dr)Key Product FeatureReference
Radical Silylative CyclizationVisible-light, photocatalyst (Eosin Y), triisopropylsilanethiol, diphenylsilaneAza-1,6-dienesHighHighPolysubstituted piperidines with cis-stereocenters researchgate.net
Aza-Prins CyclizationAcidic activation, alkene nucleophileVarious precursorsGoodControlled2,4,6-trisubstituted piperidines usm.edu
CF₃-Substituted Heterocycle SynthesisVinyl diphenylsulfonium triflateVarious precursorsGood> 20:1CF₃-substituted, epoxide-fused piperidines bristol.ac.uk
Boronyl Radical-Catalyzed (4+2) CycloadditionDiboron(4) compounds, 4-phenylpyridine3-aroyl azetidines and alkenesHighHighPolysubstituted piperidines nih.gov
Chemoenzymatic/Ru-Catalyzed SynthesisEnzymes, Ru catalyst3,5-piperidine diol precursorsHighExcellentcis-3,5-disubstituted piperidines nih.gov

Functionalization and Derivatization Strategies of the Thiol Moiety

The thiol (-SH) group in this compound is a versatile functional handle that can undergo various transformations, including substitution and addition reactions, leading to a diverse array of derivatives.

S-substitution reactions involve the modification of the sulfur atom, typically through alkylation or acylation. While specific examples directly involving this compound are less common in the reviewed literature, analogous reactions on other thiol-containing heterocycles, such as 1,2,4-triazole-3-thiols, illustrate the general principles. Alkylation of these triazole-thiols with reagents like benzyl (B1604629) chlorides or bromacetophenones predominantly yields S-substituted derivatives uran.uaresearchgate.net. Similarly, coupling of thiols with electrophilic donors, such as α-pyranosyl bromide, can lead to S-glycosylated products with high diastereoselectivity rsc.org. These reactions highlight the nucleophilicity of the sulfur atom, allowing for facile formation of C-S bonds.

Table 3: Examples of S-Substitution Reactions on Thiol Heterocycles

Reaction TypeElectrophile/ReagentThiol Substrate (Analogue)Catalyst/ConditionsProduct TypeYieldSelectivity (S- vs N-)Reference
S-AlkylationBenzyl chlorides, Bromacetophenones1,2,4-Triazole-3-thiolsVarious solventsS-alkylated derivativesHighPredominantly S- uran.uaresearchgate.net
S-Glycosylationα-Pyranosyl bromide donorsThiols (e.g., cysteine residues)4,7-dipiperidine-substituted phenanthroline catalystS-pyranoside productsGoodHigh diastereoselectivity rsc.org

Thiol addition reactions are powerful tools for forming new C-S bonds. The thia-Michael addition, involving the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound or similar Michael acceptor, is a widely utilized strategy srce.hrresearchgate.net. These reactions can be catalyzed by various Lewis acids or bases, or proceed under metal-free conditions srce.hrresearchgate.net. For instance, ferric chloride has been shown to catalyze the thia-Michael addition of various thiols to α,β-unsaturated carbonyl compounds efficiently srce.hr.

Another important class of thiol addition reactions is the thiol-yne addition, where thiols add across triple bonds. Studies have explored these reactions with various electrophilic alkynes, demonstrating their utility in organic synthesis nih.gov. The mechanism of thiol addition reactions, such as to maleimides, has been extensively studied, revealing complex pathways involving stepwise or concerted addition with proton transfer, influenced by the electronic nature of the thiolate acs.org. These reactions are fundamental for constructing organosulfur compounds with diverse applications.

Mechanistic Investigations of Piperidine 3 Thiol Reactivity and Transformations

Nucleophilic Reactivity of the Thiol Group in Complex Systems

The thiol group (-SH) is inherently a potent nucleophile, often exhibiting greater nucleophilicity than its oxygen analog, the hydroxyl group (-OH). This enhanced reactivity stems from sulfur's larger atomic radius and greater polarizability, which allows for more effective orbital overlap with electrophilic centers cas.cn. In complex molecular systems, the thiol group in piperidine-3-thiol can engage in a variety of reactions, including nucleophilic substitutions and additions.

Reaction Kinetics and Thermodynamic Analyses of Thiol-Involving Pathways

Understanding the kinetics and thermodynamics of reactions involving the thiol group is crucial for elucidating reaction mechanisms and optimizing synthetic routes. Kinetic studies often involve monitoring reaction rates under varying conditions to determine reaction orders, rate constants, and activation energies.

For example, studies on the reaction of piperidine (B6355638) with isatin (B1672199) derivatives have shown second-order kinetics, indicating a dependence on both the amine nucleophile (piperidine) and the electrophilic substrate maxapress.com. While this specific study focuses on the amine functionality of piperidine, it exemplifies the application of kinetic analysis to piperidine-containing systems.

In the context of thiol chemistry, kinetic and thermodynamic analyses are extensively applied to reactions like thiol-ene click chemistry and Michael additions. Computational studies, often employing Density Functional Theory (DFT), have been used to determine activation barriers and free energy profiles for these reactions researchgate.netnih.govrsc.org. These analyses reveal that factors such as alkene functionality, solvent polarity, and the presence of catalysts significantly influence reaction rates and mechanisms researchgate.netrsc.org. For instance, the relative energetics of transition states in thiol-mediated glycosylation reactions have been shown to correlate with observed stereoselectivity rsc.org.

Stereochemical Influences on Thiol Reactivity and Selectivity

The stereochemical outcome of reactions involving thiols can be highly dependent on the reaction conditions, catalysts, and the inherent structure of the thiol-containing molecule. As noted in glycosylation reactions, thiols can impart excellent stereoselectivity, often favoring the formation of specific diastereomers (e.g., 1,2-cis S-furanosides) due to more defined transition states compared to alcohols rsc.org.

The piperidine ring itself is a chiral scaffold, and the position of the thiol group at the 3-position introduces a stereogenic center. This inherent chirality, or the conformational preferences of the piperidine ring, can influence the stereochemical outcome of reactions occurring at the thiol group. While direct studies on this compound's stereochemical control are scarce, related research on the enantioselective synthesis of substituted piperidines highlights the importance of stereochemistry within this ring system acs.org. The potential for diastereoselective reactions involving the thiol group, influenced by the piperidine's stereochemistry, remains an area for exploration.

Role of Catalysis in Thiol-Mediated Organic Transformations

Catalysis plays a pivotal role in directing the reactivity and selectivity of transformations involving thiols. Both metal-based and organocatalytic systems, as well as photocatalysis, have been employed to facilitate these reactions.

Metal-Catalyzed Reactions Involving the Thiol Group

Transition metal catalysts are instrumental in forming carbon-sulfur (C-S) bonds, a critical transformation in organic synthesis. Various metals, including cobalt, palladium, and copper, have been utilized to catalyze the arylation of thiols with aryl halides, forming aryl sulfides nih.gov. For example, cobalt catalysts are proposed to operate via a cobalt(I)-(III) catalytic cycle, while palladium-based systems, such as Pd/C, facilitate similar couplings, often with good functional group tolerance nih.gov.

Furthermore, sulfur-containing functionalities, such as thioethers, can act as directing groups in transition-metal-catalyzed C(sp³)–H functionalization reactions, guiding regioselective bond formation nih.gov. While these examples involve thioethers, they underscore the coordinating ability of sulfur atoms in metal-catalyzed processes, suggesting potential for thiols to participate in or direct similar transformations. Metal catalysis is also crucial in the synthesis of piperidine frameworks, with some methods showing compatibility with thiol functionalities acs.org.

Organocatalytic Applications in Thiol Chemistry

Organocatalysis offers a metal-free approach to facilitating reactions involving thiols. Piperidine derivatives themselves, owing to the basicity and nucleophilicity of the amine group, can act as organocatalysts in various transformations, such as condensation reactions and Michael additions bme.huacs.org. For instance, piperidine has been employed as a catalyst in the synthesis of vinyl triflones acs.org.

Beyond piperidine itself, other organocatalysts, including thioureas and squaramides, can activate substrates through hydrogen bonding, thereby promoting reactions with thiols. These catalysts can influence the reactivity and selectivity in reactions like the conjugate addition of thiols to α,β-unsaturated carbonyl compounds nih.gov. While specific organocatalytic applications directly utilizing this compound as a substrate are not extensively documented, the general principles of organocatalysis provide a framework for understanding its potential role in catalyzed reactions.

Photocatalytic Mechanisms in Thiol Generation and Reaction

Photocatalysis has emerged as a powerful tool for generating and transforming thiols under mild conditions. Acridine-based photocatalysis, for example, enables the direct synthesis of thiols from carboxylic acids and elemental sulfur through radical-mediated pathways involving hydrogen atom transfer (HAT) and S–S bond cleavage nih.govchemrxiv.org.

In other photocatalytic processes, thiols can act as crucial co-catalysts. In photocatalytic alkene hydroamination, for instance, thiols participate in hydrogen atom transfer steps within the catalytic cycle, facilitating the formation of aminated products princeton.edu. These mechanisms highlight the versatility of photocatalysis in both generating thiol functionalities and harnessing their reactivity in complex transformations.

Compound List:

this compound

Thiol

Alcohol

Furanosyl bromide

Cysteine residues

Phenanthroline

Piperidine

Elemental Sulfur

Silanes

Alkenes

Amines

Disulfides

Aryl halides

Vinyl triflones

1,3-Dicarbonyl compounds

β-Nitrostyrene

Pentane-2,4-dione

Maleimide

Acrylamides

Acrylates

Glutathione

Advanced Analytical Characterization Techniques for Piperidine 3 Thiol

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, detailed information about atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound. It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For Piperidine-3-thiol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the thiol and amine groups. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. The proton attached to the carbon bearing the thiol group (C3-H) would appear as a multiplet, with its specific chemical shift and coupling pattern providing key structural information. The protons on the other ring carbons would exhibit complex multiplets due to spin-spin coupling. The protons on the nitrogen (N-H) and sulfur (S-H) are also observable and may show broadening or exchange with deuterated solvents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the thiol group (C3) would be significantly influenced by the sulfur atom, resulting in a characteristic chemical shift. The carbons adjacent to the nitrogen atom (C2 and C6) would also have distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2~2.9 - 3.1 (m)~50 - 55
C3~2.7 - 2.9 (m)~35 - 40
C4~1.5 - 1.7 (m)~25 - 30
C5~1.8 - 2.0 (m)~28 - 33
C6~2.5 - 2.7 (m)~45 - 50
N-HVariable (broad s)-
S-H~1.3 - 1.6 (t)-

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and absorption of IR radiation at these frequencies indicates their presence.

In the IR spectrum of this compound, key absorption bands would confirm its structure. The presence of the secondary amine is indicated by a moderate N-H stretching vibration. The thiol group is identified by a weak but sharp S-H stretching band. The aliphatic C-H bonds of the piperidine ring will also show strong stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H)Stretch3300 - 3500Moderate
Thiol (S-H)Stretch2550 - 2600Weak, Sharp
Alkane (C-H)Stretch2850 - 2960Strong
Amine (N-H)Bend1550 - 1650Moderate
Alkane (C-H)Bend1350 - 1470Moderate
C-N BondStretch1020 - 1250Moderate
C-S BondStretch600 - 800Weak

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₅H₁₁NS), the molecular weight is approximately 117.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 117. The fragmentation pattern would be characteristic of the piperidine ring structure and the thiol substituent. Common fragmentation pathways would likely involve the loss of the thiol group (-SH), cleavage of the piperidine ring, and other rearrangements. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 118.

Table 3: Expected Mass Spectrometry Fragments for this compound

Fragment Proposed Structure / Loss Expected m/z
[C₅H₁₁NS]⁺Molecular Ion (M⁺)117
[C₅H₁₂NS]⁺Protonated Molecule [M+H]⁺118
[C₅H₁₀N]⁺Loss of ·SH84
[C₄H₈N]⁺Ring cleavage, loss of CHS70

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most useful for compounds containing chromophores, such as conjugated systems or aromatic rings.

This compound, being a saturated heterocyclic amine with a thiol group, lacks significant chromophores. Therefore, it is not expected to show strong absorption in the UV-Vis region. Any observed absorption would likely be weak and occur at shorter wavelengths (typically below 220 nm), corresponding to n → σ* (non-bonding to sigma antibonding) electronic transitions of the nitrogen and sulfur atoms. The absence of significant absorbance at higher wavelengths can be a useful piece of information to confirm the lack of unsaturated impurities.

Electrochemical Approaches for Thiol Detection and Redox Monitoring

Electrochemical methods offer a powerful alternative for the detection of thiols, prized for their simplicity, rapidity, and high sensitivity. electrochemsci.org These techniques are particularly well-suited for monitoring redox processes, which is highly relevant for the thiol group in this compound, as it can participate in thiol-disulfide exchange reactions and be oxidized to form disulfides. urfu.ru

Direct electrochemical oxidation of thiols at solid electrodes can be challenging as it often requires high overpotentials, leading to poor selectivity and electrode fouling. acs.orgbohrium.com To circumvent this, chemically modified electrodes are frequently used. These electrodes incorporate catalysts or mediators that facilitate the oxidation of thiols at less positive potentials, thereby improving both sensitivity and selectivity. acs.orgbohrium.com For example, electrodes modified with pyrroloquinoline quinone (PQQ) incorporated into a polypyrrole film have been shown to act as a biocatalyst for the mediated detection of various thiols. acs.org The pH-dependent redox potential of the PQQ catalyst allows for tuning the detection potential to enhance selectivity over other electroactive interferences like ascorbic acid or uric acid. acs.org

Another approach involves immobilizing a specific chemical entity on the electrode surface that can selectively react with thiols. A sensitive method has been reported based on the cleavage of a disulfide bond on a gold electrode. electrochemsci.org In this system, the thiol-disulfide exchange reaction causes a measurable change in the electrochemical signal, allowing for detection at picomolar levels. electrochemsci.org The use of catechol as an electrochemical indicator has also been investigated; the reaction between the electro-generated o-quinone and a thiol leads to an increase in current that can be used for quantification. bohrium.comnih.gov

These electrochemical strategies are not only for quantification but are also invaluable for studying the redox chemistry of thiols. By monitoring changes in electrochemical signals (e.g., peak potential and current in cyclic voltammetry), researchers can gain insights into the oxidation-reduction behavior of this compound and its interactions within a given chemical environment. mdpi.com

Table 2: Comparison of Selected Electrochemical Methods for Thiol Detection

content_copy
Method/PrincipleElectrode SystemKey Advantage(s)Reported Detection Limit (Example)
Disulfide CleavageGold electrode modified with GSSG and ferroceneHigh sensitivity and selectivity against other biological molecules. electrochemsci.org20 pM electrochemsci.org
Catalytic OxidationGlassy carbon electrode with Pyrroloquinoline quinone (PQQ) in a polypyrrole filmReduced overpotential, tunable potential for enhanced selectivity. acs.org63.7 nM (for cysteine) acs.org
Mediated DetectionGlassy carbon electrode with catechol as an indicatorSpecific for sulfhydryl thiols in complex biological media. bohrium.comnih.govRelevant detection range for biological applications. bohrium.com
Aromatic Nucleophilic SubstitutionProbe (DNBSAP) releases electroactive p-aminophenol upon reaction with biothiolsSelective detection at low potential, applicable to plasma samples. acs.org1.50 µM (for cysteine) acs.org

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are indispensable for the comprehensive analysis of complex samples. nih.gov This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy, providing a wealth of information from a single analysis. nih.govresearchgate.net For a molecule like this compound, these techniques can confirm identity, determine purity, and quantify its presence in various matrices.

The most common hyphenated technique is the previously discussed GC-MS. ijpsjournal.com Another powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly suitable for compounds that are non-volatile, thermally unstable, or highly polar, which may be challenging for GC. actascientific.com For this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) could be used for separation, followed by introduction into a mass spectrometer for detection. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural information through collision-induced dissociation of the parent ion. nih.gov Recent UPLC-MS/MS methods, often involving derivatization, have achieved extremely low limits of quantification for thiols, far below their odor thresholds. nih.gov

Other notable hyphenated techniques include:

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy provides unambiguous structural elucidation of the separated components. While less sensitive than MS, it is unparalleled for determining the precise chemical structure of unknown compounds or impurities. nih.govresearchgate.net

LC-FTIR: Liquid Chromatography-Fourier Transform Infrared spectroscopy can identify functional groups present in the analytes as they elute from the chromatography column, offering complementary information to MS data. nih.govijpsjournal.com

Multidimensional Chromatography: Techniques like heart-cutting multidimensional gas chromatography (MDGC) coupled with mass spectrometry and olfactometry (MDGC-MS/O) provide exceptional separation power for extremely complex samples, allowing for the isolation and identification of trace-level, co-eluting compounds. acs.org

The power of hyphenation lies in its ability to provide multiple dimensions of data (e.g., retention time, mass-to-charge ratio, fragmentation pattern, UV absorbance) simultaneously, leading to a much higher degree of confidence in the identification and quantification of analytes like this compound. ijpsjournal.com

Table 3: Overview of Hyphenated Techniques for Compound Characterization

content_copy
TechniqueSeparation PrincipleDetection PrinciplePrimary Application for this compound
GC-MSVolatility / Boiling PointMass-to-Charge RatioQuantification of volatile derivatives. actascientific.com
LC-MS/MSPolarity / PartitioningParent/Daughter Ion Mass RatioSensitive and selective analysis of the polar parent compound or derivatives in complex matrices. nih.gov
LC-NMRPolarity / PartitioningNuclear Magnetic ResonanceUnambiguous structure elucidation of the compound and any related impurities. researchgate.net
MDGC-MSMulti-dimensional VolatilityMass-to-Charge RatioHigh-resolution separation from interfering matrix components in complex samples. acs.org

Computational Chemistry Approaches to Piperidine 3 Thiol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of a molecule's electronic structure, providing insights into its reactivity and physical properties.

Frontier Molecular Orbital (FMO) analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for understanding a molecule's electronic behavior. The HOMO represents the highest energy molecular orbital occupied by electrons, indicating the molecule's tendency to donate electrons, while the LUMO represents the lowest energy molecular orbital that accepts electrons, indicating its tendency to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, stability, and electronic conductivity. Studies on various organic molecules, including those with amine and thiol functionalities, have utilized HOMO-LUMO analysis to predict their reactivity in chemical reactions and their potential for electron transfer processes researchgate.netmdpi.comresearchgate.netresearchgate.netacs.orgacs.orgirjweb.comresearchgate.net. Applying this to Piperidine-3-thiol would elucidate its electron-donating and accepting capabilities, which are fundamental to its chemical interactions.

Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) mapping visualizes the distribution of electron density around a molecule, highlighting regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions, and identifying potential binding sites for biological targets. Studies on various heterocyclic compounds and molecules containing thiol groups have employed ESP mapping to understand their reactivity and interaction patterns researchgate.netresearchgate.netresearchgate.netrdmodernresearch.comijcce.ac.irtandfonline.comunica.it. For this compound, ESP mapping would reveal the distribution of charge, identifying the most nucleophilic (e.g., the sulfur atom or nitrogen atom) and electrophilic regions, which is critical for predicting its behavior in various chemical environments and biological systems.

DFT calculations can also be used to derive thermochemical parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide quantitative information about a molecule's stability, the feasibility of its formation, and its energetic profile in chemical reactions. For this compound, calculating these parameters would offer insights into its thermodynamic stability and the energy barriers associated with its potential reactions or transformations tandfonline.commdpi.comtandfonline.com. Such data can guide synthetic strategies and help predict reaction outcomes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. They can explore the conformational landscape of a molecule, revealing its preferred three-dimensional structures and how it moves and flexes. For this compound, MD simulations could elucidate its various stable conformers, which is important as different conformers can exhibit distinct chemical and biological properties. Furthermore, MD simulations are extensively used to study the binding of ligands to biological targets (e.g., proteins), providing insights into the stability of ligand-protein complexes, the nature of interactions (hydrogen bonding, hydrophobic interactions), and the dynamic processes involved in binding unisi.itacs.orgnih.govgalaxyproject.orgresearchgate.netfrontiersin.org. Applying MD to this compound, potentially in conjunction with a target biomolecule, could reveal its binding modes and affinities.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, often employing DFT, are essential for understanding the detailed mechanisms of chemical reactions. These calculations can identify reaction intermediates, transition states, and reaction pathways, as well as determine activation energies and reaction rates. For this compound, these methods could be used to map out reaction mechanisms involving its thiol or amine functionalities, such as nucleophilic additions, substitutions, or oxidation processes. Studies on similar reactions involving amines and thiols have successfully elucidated reaction pathways and identified rate-determining steps researchgate.netnih.govresearchgate.net. Understanding these pathways is critical for predicting the reactivity of this compound under various chemical conditions.

Computational Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are vital in this field. QSAR models use statistical methods to relate molecular descriptors (e.g., physicochemical properties, topological indices) to biological activity. By analyzing a series of related compounds, SAR studies can identify key structural features responsible for activity and guide the design of new molecules with improved properties uninsubria.itvulcanchem.comnih.govnih.govbrieflands.comjocpr.comrsc.orgresearchgate.net. Applying these computational modeling approaches to this compound and its derivatives could help predict its biological activity and guide the design of novel compounds with desired pharmacological effects.

Exploration of Piperidine 3 Thiol As a Privileged Scaffold in Chemical Biology Research

Design and Synthesis of Piperidine-3-thiol-Derived Scaffolds

The design of novel scaffolds based on this compound leverages the inherent reactivity of both the piperidine (B6355638) nitrogen and the thiol group, as well as the potential for substitution on the piperidine ring itself. Synthetic strategies often involve functionalizing the thiol group to create more complex heterocyclic systems or attaching various side chains. For instance, the thiol group can readily undergo reactions such as alkylation, acylation, or condensation to form new chemical entities smolecule.comsmolecule.comtjpr.orgacs.orggoogle.com.

Examples of derived scaffolds include:

Oxadiazole Derivatives: The synthesis of compounds like 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol involves reacting a piperidine-3-carboxylate derivative with carbon disulfide and potassium hydroxide, followed by further functionalization of the thiol group tandfonline.com.

Triazolothiadiazepines: These fused heterocyclic systems can be synthesized through cyclocondensation reactions involving triazole-thiols and carbonyl compounds, often in the presence of piperidine as a catalyst or solvent component aip.org.

Schiff Bases: Condensation reactions between benzaldehyde (B42025) derivatives and 3-amino-1,2,4-triazole-5-thiol in the presence of piperidine have yielded Schiff bases with potential antibacterial activities jptcp.comresearchgate.net.

The piperidine ring itself can be modified, for example, by introducing substituents or altering its stereochemistry to fine-tune the properties of the resulting scaffolds mdpi.comacs.org. These synthetic approaches allow for the systematic exploration of chemical space around the this compound core, leading to diverse libraries of compounds for biological screening.

Scaffold Hopping and Analog Design Strategies in Medicinal Chemistry Research

Scaffold hopping is a pivotal strategy in medicinal chemistry aimed at discovering structurally novel compounds that retain or improve upon the biological activity of a known lead compound. This process involves replacing the core structure (scaffold) of a molecule with a different chemical entity while preserving the spatial arrangement of key pharmacophoric elements uniroma1.itunipa.it. The goal is to identify new chemical matter that may offer improved efficacy, selectivity, pharmacokinetic profiles, or patentability uniroma1.it.

The piperidine ring is frequently employed in scaffold hopping due to its established role as a privileged structure in drug discovery researchgate.netresearchgate.net. By substituting the core scaffold of a bioactive molecule with a piperidine-containing moiety, researchers can explore new chemical space while retaining essential binding interactions. For example, replacing a triazolopiperazine scaffold with an isoxazolo[3,4-c]piperidine derivative has been explored to modify receptor antagonism and environmental properties kyoto-u.ac.jp. Similarly, incorporating a piperidine ring into known biologically active molecules can serve as a strategy to evaluate its potential as a new privileged scaffold researchgate.net. The thiol group on this compound provides a convenient handle for such modifications and for generating diverse analogs through systematic chemical variations smolecule.comsmolecule.comtjpr.org.

Influence on Biological Activity and Selectivity of Derived Compounds at the Molecular Level

The structural features of this compound derivatives profoundly influence their biological activity and selectivity towards specific targets. The piperidine ring, with its inherent flexibility and potential for stereoisomerism, can adopt specific conformations that optimize interactions within the binding pockets of proteins and receptors mdpi.comacs.org. Substitutions on the piperidine ring, including the chiral centers, can significantly alter binding affinity and selectivity profiles mdpi.comacs.org. For instance, the introduction of a sulfonyl group can enhance hydrogen-bonding capacity and improve interactions with catalytic residues in enzyme active sites .

Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions. For example, modifications at the 3-position of the piperidine ring or the nature of substituents attached to the thiol group can drastically affect enzyme inhibitory potency, as seen in studies on lipoxygenase tjpr.org and cathepsin K mdpi.com. The presence of a 4-chlorophenylsulfonyl group on a piperidine-oxadiazole scaffold has been associated with potent enzyme inhibition tjpr.orgtandfonline.com. Similarly, the benzimidazole (B57391) scaffold linked to a 3-aminopiperidine moiety has shown promise as a selective H1-antihistamine with CNS penetration capabilities researchgate.net.

Molecular Mechanisms of Interaction with Biological Targets

Covalent Modification of Cysteine Residues in Proteins

A significant mechanism by which this compound derivatives exert their biological effects involves the covalent modification of cysteine residues in target proteins smolecule.comsmolecule.comacs.orggoogle.comnih.gov. The thiol group (-SH) of these compounds acts as a potent nucleophile, capable of reacting with electrophilic centers on cysteine side chains. This interaction can lead to the formation of stable covalent bonds, such as thioether linkages, often through Michael addition or SN2 reactions with suitable electrophilic warheads acs.org.

This covalent modification can irreversibly inhibit enzyme activity by permanently altering the protein's active site or allosteric regulatory regions acs.orgnih.gov. For example, compounds designed to target cysteine residues have been developed as potent enzyme inhibitors, with the covalent attachment being crucial for their mechanism of action nih.govnih.gov. The high nucleophilicity and relatively low abundance of cysteine residues in proteins make them attractive targets for site-selective modification, enabling precise control over protein function acs.orgnih.gov. This strategy is widely employed in drug discovery to create potent and long-lasting inhibitors.

Enzymatic Inhibition and Activation Mechanisms at Active Sites

This compound derivatives are frequently designed to inhibit or, in some cases, activate enzymes by interacting with their active sites. The thiol group plays a dual role: it can directly engage with catalytic residues, particularly cysteine, through covalent bonding smolecule.comsmolecule.comacs.orgnih.gov, or it can participate in non-covalent interactions such as hydrogen bonding and electrostatic forces mdpi.com.

Enzyme inhibition can occur through various mechanisms. Competitive inhibition may arise if the derivative mimics the natural substrate and binds to the active site, preventing substrate access worthington-biochem.com. Non-competitive inhibition can occur if the inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency worthington-biochem.com. Covalent inhibition, as discussed above, leads to irreversible inactivation. For instance, derivatives have shown potent inhibition of acetylcholinesterase (AChE) tandfonline.com, lipoxygenase tjpr.org, and cathepsin K mdpi.com, often by interacting with critical amino acid residues within the enzyme's active site. The piperidine ring's structure and substituents are crucial for orienting the molecule within the active site and dictating the nature and strength of these interactions mdpi.comacs.org.

Role in Cellular Redox Homeostasis and Response to Oxidative Stress

Low-molecular-weight (LMW) thiols, including cysteine and its derivatives, are fundamental to maintaining cellular redox homeostasis and providing antioxidant defense ucl.ac.ukgoogle.comnih.gov. These molecules act as crucial electron donors, participating in redox-mediated metabolic and signaling processes, and protecting cellular macromolecules from damage caused by reactive oxygen species (ROS) and xenobiotics ucl.ac.ukgoogle.com.

The thiol group's inherent reactivity allows it to scavenge free radicals and participate in the formation and reduction of disulfide bonds, thereby regulating the redox state of cellular proteins and small molecules ucl.ac.uknih.govscielo.br. While specific studies directly detailing this compound's role in cellular redox homeostasis are less prevalent in the provided snippets, the general involvement of thiol-containing compounds in these processes is well-established google.comnih.govscielo.br. For example, endogenous thiols like cysteine are known to act as electron sources and transfer mediators, essential for maintaining organellar redox states, particularly in mitochondria google.com. Compounds with thiol functionalities can influence cellular responses to oxidative stress by buffering ROS levels or modulating the redox state of critical cellular proteins ucl.ac.ukscielo.br. The piperidine ring's influence on cellular uptake and distribution can also indirectly affect the compound's impact on intracellular redox balance mdpi.com.

Data Table 1: Selected this compound Derivatives and Their Biological Activities

Compound Identifier (Example)Scaffold Type/Structure DescriptionBiological Target/ActivityKey Activity Metric (e.g., IC50, % Inhibition)Mechanism of Action (if specified)Reference Snippet Index
7d tandfonline.com5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol derivativeAcetylcholinesterase (AChE)Not specified (screened for inhibition)Enzyme inhibition tandfonline.com
5e tjpr.orgS-substituted derivative of 5-(1-(4-chlorophenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiolLipoxygenase94.71 ± 0.45% inhibition; IC50 = 20.72 ± 0.34 µMEnzyme inhibition tjpr.org
H-9 mdpi.comPiperidine-3-carboxamide derivativeCathepsin KIC50 = 0.08 µMEnzyme inhibition; anti-bone resorption mdpi.com
9q researchgate.net2-(3-aminopiperidine)-benzimidazole derivativeH1-antihistamineSelectiveReceptor antagonism; CNS penetration researchgate.net
MP1 jptcp.comresearchgate.netSchiff base derived from 3-amino-1,2,4-triazole-5-thiol and benzaldehyde derivative (in presence of piperidine)Gram-positive and Gram-negative bacteriaInhibited all tested bacteria at low concentrationsAntibacterial activity jptcp.comresearchgate.net

Modulation of Protein Functions through Thiol Reactivity

The chemical biology research into this compound is largely driven by the reactivity of its thiol (-SH) group. This functional group is known to readily engage in various chemical transformations, most notably forming covalent bonds with cysteine residues present in proteins smolecule.comsmolecule.comthermofisher.comacs.org. Cysteine residues, with their nucleophilic thiol side chains, are critical participants in a multitude of biological processes, including enzyme catalysis, protein folding, redox signaling, and structural integrity thermofisher.comacs.org.

The ability of this compound's thiol group to form covalent adducts with protein cysteines allows for the direct modulation of protein functions. This can occur through several mechanisms:

Covalent Modification of Active or Allosteric Sites: By reacting with cysteine residues located within an enzyme's active site or at allosteric regulatory sites, this compound derivatives can alter the protein's conformation, thereby inhibiting or, in some cases, activating its catalytic activity smolecule.comsmolecule.com. This targeted modification provides a means to probe enzyme mechanisms and to develop enzyme inhibitors for therapeutic purposes.

Studying Protein Interactions: The specific reactivity of the thiol group can be leveraged to study protein-protein interactions or protein-ligand binding events. By labeling proteins with probes derived from this compound, researchers can visualize or quantify these interactions, offering insights into cellular signaling pathways and molecular recognition smolecule.comthermofisher.com.

Redox Signaling Modulation: Cysteine thiols are central to cellular redox homeostasis and signaling. While this compound itself may not be a direct signaling molecule, its thiol group's susceptibility to oxidation and its ability to react with oxidized species means it, or its derivatives, could be designed to interact with or interfere with cysteine-mediated redox pathways acs.org. Thiol-reactive reagents like iodoacetamides and N-ethylmaleimides are commonly employed to study these modifications, highlighting the broader utility of thiol chemistry in this area acs.org.

The site-specific labeling facilitated by the relatively low abundance of cysteine residues in proteins makes thiol-reactive probes particularly valuable. This approach minimizes the risk of non-specific labeling, protein precipitation, or fluorescence self-quenching, which can be challenges with reagents targeting more abundant functional groups thermofisher.com.

Applications in Heterocyclic Medicinal Chemistry and Chemical Probe Development

Piperidine scaffolds are widely recognized as "privileged structures" in medicinal chemistry, appearing in a vast array of approved drugs and drug candidates due to their favorable physicochemical properties and their ability to present diverse pharmacophores in three-dimensional space researchgate.netijnrd.orgnih.govcambridgemedchemconsulting.comnews-medical.net. This compound, by incorporating a reactive thiol functionality onto this established scaffold, offers a unique platform for generating novel heterocyclic compounds with potential therapeutic applications.

Heterocyclic Medicinal Chemistry: this compound serves as a versatile building block in organic synthesis for the creation of more complex molecular architectures. Its derivatives have been explored for a broad spectrum of pharmacological activities, including antiproliferative, antihepatitis, antitumor, anticancer, anti-inflammatory, and antibacterial effects scielo.br. The strategic placement of the thiol group allows for diverse derivatization strategies, enabling medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic profiles of resulting compounds.

Research into specific derivatives has demonstrated promising results in enzyme inhibition. For instance, studies on compounds derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol have shown targeted enzyme inhibition:

Compound Derivative TypeTarget EnzymeObserved Activity/Effect
5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol derivativesα-glucosidaseInhibited by 4-halogenated benzyl (B1604629) S-substituted compounds
5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol derivativesLipoxygenaseInhibited by 4-fluoro benzyl S-substituted compounds

These findings underscore the potential of this compound-based structures to act as effective enzyme inhibitors, a key strategy in drug discovery for various diseases.

Chemical Probe Development: The inherent reactivity of the thiol group also makes this compound and its derivatives valuable in the development of chemical probes for biological research. Chemical probes are essential tools that allow scientists to investigate biological processes at the molecular level.

Enzyme Mechanism Studies: As mentioned, the ability to covalently label cysteine residues makes this compound derivatives useful for studying enzyme mechanisms and protein interactions smolecule.comsmolecule.com. These probes can help elucidate how enzymes function, identify critical residues, and map protein interaction networks.

Target Identification and Validation: Probes can be designed to selectively bind to specific biological targets, aiding in the identification and validation of new drug targets. The thiol group can be a handle for attaching reporter molecules, such as fluorophores or affinity tags, to these probes thermofisher.comnih.gov.

Biomarker Detection: While specific fluorescent probes directly incorporating this compound were not detailed in the reviewed literature, the general principle of using thiol-reactive moieties in fluorescent probes for detecting biological thiols (like cysteine, homocysteine, and glutathione) is well-established thermofisher.comnih.gov. Such probes are critical for monitoring cellular health, disease progression, and the effects of therapeutic interventions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.